N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946258-89-5
VCID: VC7138824
InChI: InChI=1S/C22H22N2O3S2/c1-2-19-11-13-21(28-19)29(26,27)23-18-10-12-20-17(15-18)9-6-14-24(20)22(25)16-7-4-3-5-8-16/h3-5,7-8,10-13,15,23H,2,6,9,14H2,1H3
SMILES: CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Molecular Formula: C22H22N2O3S2
Molecular Weight: 426.55

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide

CAS No.: 946258-89-5

Cat. No.: VC7138824

Molecular Formula: C22H22N2O3S2

Molecular Weight: 426.55

* For research use only. Not for human or veterinary use.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide - 946258-89-5

Specification

CAS No. 946258-89-5
Molecular Formula C22H22N2O3S2
Molecular Weight 426.55
IUPAC Name N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-ethylthiophene-2-sulfonamide
Standard InChI InChI=1S/C22H22N2O3S2/c1-2-19-11-13-21(28-19)29(26,27)23-18-10-12-20-17(15-18)9-6-14-24(20)22(25)16-7-4-3-5-8-16/h3-5,7-8,10-13,15,23H,2,6,9,14H2,1H3
Standard InChI Key ZLGDTTABIGLFRF-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4

Introduction

Synthesis

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide typically involves multi-step organic reactions:

  • Formation of the tetrahydroquinoline core:

    • The quinoline scaffold is reduced to tetrahydroquinoline using hydrogenation or other reduction methods.

    • Functionalization at the nitrogen atom with a benzoyl group is achieved through acylation reactions.

  • Thiophene sulfonamide attachment:

    • The thiophene sulfonamide derivative is synthesized separately by sulfonation of ethylthiophene followed by amination.

    • Coupling of the sulfonamide moiety to the tetrahydroquinoline intermediate completes the synthesis.

These steps are carried out under controlled conditions to ensure high yield and purity.

Pharmacological Interest

Sulfonamides are widely studied for their pharmacological activities, including:

  • Antibacterial properties.

  • Anti-inflammatory effects.

  • Enzyme inhibition (e.g., carbonic anhydrase inhibitors).

The incorporation of a tetrahydroquinoline system and thiophene ring may enhance binding affinity to specific biological targets such as enzymes or receptors.

Molecular Docking Studies

Preliminary computational studies could evaluate its binding affinity towards enzymes like:

  • Cyclooxygenase (COX) for anti-inflammatory activity.

  • Kinases for anticancer applications.

Structural Optimization

The compound's structure allows for further modifications to improve potency, selectivity, or pharmacokinetic properties.

Research Findings and Experimental Data

While specific experimental data on this compound is limited in the provided resources, similar compounds have been studied extensively:

  • Antitumor Activity:

    • Sulfonamide derivatives have shown cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

  • Anti-inflammatory Potential:

    • Molecular docking studies on related compounds suggest inhibition of enzymes like lipoxygenase (5-LOX), which plays a role in inflammation .

  • Metabolic Stability:

    • Compounds with similar scaffolds exhibit good metabolic stability in preclinical models .

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